(S)-2-(Azetidin-2-yl)ethan-1-ol, also known as (S)-2-(azetidin-2-yl)ethanol, is a chiral compound featuring an azetidine ring, which is a four-membered nitrogen-containing heterocycle. This compound is of interest in medicinal chemistry due to its potential applications in drug development and as a building block for synthesizing more complex molecules. The azetidine moiety contributes to its biological activity, making it a valuable target in the synthesis of pharmaceuticals.
The compound can be synthesized through various methods, including the Horner-Wadsworth-Emmons reaction and other synthetic pathways involving azetidine derivatives. Research has demonstrated its utility in combinatorial chemistry and drug discovery, particularly as a scaffold for developing new therapeutic agents .
(S)-2-(Azetidin-2-yl)ethan-1-ol is classified as an organic compound, specifically a secondary alcohol, due to the presence of the hydroxyl (-OH) group attached to the carbon adjacent to the azetidine ring. It falls under the category of nitrogen-containing heterocycles, which are significant in pharmacology and organic synthesis.
The synthesis of (S)-2-(azetidin-2-yl)ethanol can be achieved through several methods:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice (e.g., tetrahydrofuran or dichloromethane), and reaction time to optimize yields and selectivity. The use of protecting groups for amines during synthesis is common to prevent undesired side reactions.
(S)-2-(Azetidin-2-yl)ethan-1-ol has a molecular formula of CHNO and features the following structural characteristics:
The compound's molecular weight is approximately 101.13 g/mol. Its stereochemistry is significant, with the (S) designation indicating specific spatial arrangement around the chiral center.
(S)-2-(Azetidin-2-yl)ethan-1-ol can undergo various chemical transformations:
The mechanism by which (S)-2-(azetidin-2-yl)ethan-1-ol exerts its biological effects typically involves interactions with specific biological targets such as receptors or enzymes. The azetidine structure may influence binding affinity and selectivity due to its conformational flexibility and steric properties.
Research indicates that compounds containing azetidine rings may exhibit activity against various biological targets, including antimicrobial and anticancer activities. The specific mechanism often requires further investigation through in vitro and in vivo studies.
(S)-2-(Azetidin-2-yl)ethan-1-ol is typically a colorless liquid or solid at room temperature, with a characteristic odor. Its melting point and boiling point values are crucial for practical applications but require empirical determination under controlled conditions.
The compound is soluble in polar solvents such as water and alcohols due to its hydroxyl group. It exhibits typical reactivity patterns associated with alcohols and nitrogen-containing heterocycles.
Relevant data includes:
(S)-2-(Azetidin-2-yl)ethan-1-ol has several scientific uses:
The Staudinger reaction between imines and ketenes provides a stereoselective route to β-lactam rings, serving as precursors to azetidine scaffolds. This methodology enables the construction of the strained azetidine core characteristic of (S)-2-(azetidin-2-yl)ethan-1-ol. Key stereochemical outcomes arise from chiral auxiliaries or catalysts that enforce facial selectivity during the [2+2] cycloaddition. Post-formation ring-opening of the β-lactam with nucleophilic reagents (e.g., organolithium or Grignard reagents) facilitates installation of the ethanol side chain at the C2 position. The inherent ring strain (ΔG≠ ≈ 10 kcal·mol⁻¹ for nitrogen inversion) drives efficient ring-opening while preserving stereochemical integrity at chiral centers [2].
Alternative approaches leverage azirine intermediates derived from 2-chloropyridines, which undergo rearrangement under mild conditions to yield functionalized azetidines. This method achieves high yields (>85%) with excellent stereospecificity when chiral catalysts control the ring-expansion trajectory. Recent optimizations demonstrate that copper-catalyzed reactions between aminopyridines and nitroolefins provide efficient access to enantiomerically enriched azetidine precursors, minimizing racemization risks during downstream functionalization [5].
Table 1: Comparative Performance of Staudinger-Derived Azetidine Synthesis Methods
Method | Reagent/Catalyst | Temperature (°C) | Yield (%) | Stereoselectivity (% ee) |
---|---|---|---|---|
Classic Staudinger | Triethylamine | 25 | 65–75 | Racemic |
Chiral Auxiliary-Assisted | (S)-Pantolactone-derived ketene | –40 | 88 | >95 |
Azirine Rearrangement | CuI/1,10-Phenanthroline | 60 | 92 | 98 |
Copper-Catalyzed Coupling | Cu(OTf)₂, chiral BOX ligand | 80 | 85 | 99 |
Bis-electrophiles derived from 1,3-propanediol enable direct alkylative cyclization for azetidine ring formation. Triflation of diol precursors generates reactive bis-triflate intermediates that undergo double displacement with ammonia equivalents. This strategy circumvents the need for preformed azetidine rings by simultaneously constructing the ring and installing the ethanol side chain. Optimization studies reveal that solvent polarity critically influences cyclization efficiency: Polar aprotic solvents (DMF, acetonitrile) favor intramolecular cyclization over polymerization, achieving yields up to 78% [2].
The stereoselectivity of this process is governed by the conformational rigidity of 1,3-propanediol derivatives. Chiral diols with bulky substituents (e.g., tert-butyl groups) enforce specific ring-closure trajectories, yielding enantiomerically enriched products. Recent advances employ tert-butyl 3-(chloromethyl)azetidine-1-carboxylate as a protected intermediate, where nucleophilic displacement with ethanolamine derivatives installs the hydroxyethyl side chain. Subsequent deprotection affords (S)-2-(azetidin-2-yl)ethan-1-ol with >90% enantiopurity when chiral auxiliaries direct the alkylation sequence [1].
Table 2: Solvent Effects on Bis-Triflate Cyclization Efficiency
Solvent | Dielectric Constant (ε) | Cyclization Yield (%) | Polymer Byproducts (%) |
---|---|---|---|
Tetrahydrofuran | 7.6 | 45 | 38 |
Acetonitrile | 37.5 | 78 | 12 |
N,N-Dimethylformamide | 38.3 | 72 | 15 |
Dichloromethane | 8.9 | 51 | 29 |
Superbases like potassium tert-butoxide in DMSO or phosphazene bases in tetrahydrofuran (THF) promote deprotonation/cyclization cascades for azetidine synthesis. These systems facilitate the formation of azetidinyl anions that trap electrophiles to install the C2-ethanol side chain. The low nucleophilicity but high basicity of phosphazene bases (e.g., P4-t-Bu) minimizes competing substitution pathways, enabling clean cyclization of haloamine precursors. THF as a solvent optimizes anion stability and electrophile solubility, achieving cyclization yields exceeding 80% at ambient temperatures [2] [5].
Critical to enantiocontrol is the use of chiral phase-transfer catalysts (e.g., O-allyl-N--(9)-anthracenylmethyl cinchonidinium bromide), which enforce facial selectivity during ring closure. Recent methodologies employ N-(prop-2-yn-1-ylamino)pyridines as substrates, where superbase-mediated stereospecific cyclization yields chiral 2-substituted azetidines. This approach delivers (S)-2-(azetidin-2-yl)ethan-1-ol in 92% ee when using a cinchona-derived catalyst at –40°C in THF/tert-butanol mixtures [5].
Table 3: Superbase-Solvent Systems for Azetidine Cyclization
Superbase | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Potassium tert-butoxide | Dimethyl sulfoxide | 25 | 4 | 68 |
P4-t-Bu | Tetrahydrofuran | 25 | 1.5 | 82 |
DMI-KOR (KOH/DMSO) | Tetrahydrofuran/water | 0 | 6 | 75 |
DBU/LiBr | Tetrahydrofuran | 60 | 12 | 71 |
Fluoromethylated analogs of (S)-2-(azetidin-2-yl)ethan-1-ol are accessed via late-stage functionalization or building-block approaches. Patent literature describes nucleophilic fluorination of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate using diethylaminosulfur trifluoride (DAST) or tetrabutylammonium fluoride (TBAF), yielding fluoromethyl intermediates. Subsequent deprotection and side-chain elaboration afford 3-(fluoromethyl)azetidine derivatives. Yields range from 60–75%, with epimerization minimized by non-acidic conditions [1].
Emerging "defluorinative functionalization" converts trifluoromethyl groups to difluoromethyl motifs via umpolung chemistry. Flow microreactor systems generate transient difluoromethyl anions from trifluoromethyl precursors using organopotassium reductants (e.g., KNp, potassium naphthalenide). These anions react in situ with electrophiles (aldehydes, alkyl halides) to install fluorinated side chains. This technique achieves 77% yield for difluoromethylated azetidines when conducted at –78°C in 1,2-dimethoxyethane/THF, leveraging the stability of organopotassium species [4]. Enzymatic fluoromethylation using Te-adenosyl-L-(fluoromethyl)homotellurocysteine (FMeTeSAM) also transfers fluoromethyl groups to heteroatoms, though carbon nucleophiles remain challenging [6].
Table 4: Fluoromethylating Agents for Azetidine Derivatives
Agent | Mechanism | Compatible Nucleophiles | Yield Range (%) | Limitations |
---|---|---|---|---|
Diethylaminosulfur trifluoride | SN₂ Fluorination | Alcohols | 60–75 | Elimination side products |
Tetrabutylammonium fluoride | Anionic Deoxyfluorination | Mesylates/chlorides | 55–70 | Competing hydrolysis |
KNp (Flow Microreactor) | Anionic Umpolung | Carbonyls, alkyl halides | 65–77 | Requires inert conditions |
FMeTeSAM (Enzymatic) | Nucleophilic Transfer | O, N, S nucleophiles | 20–40 | Low activity with C nucleophiles |
Enantioselective routes to (S)-2-(azetidin-2-yl)ethan-1-ol leverage chiral catalysts during ring-forming or functionalization steps. Jacobsen-Katsuki asymmetric epoxidation (AE) of allylic alcohols yields glycidols that undergo regioselective azetidinization with ammonia equivalents. Manganese-salen catalysts (e.g., [(R,R)-N,N′-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride]) provide epoxides in >90% ee, which rearrange to azetidines via Lewis acid-mediated ring expansion [3].
Copper-catalyzed asymmetric allylic alkylation (AAA) installs the ethanol side chain with stereocontrol. Chiral phosphine ligands (e.g., (S,S)-t-Bu-BOX) enforce S configuration at C2 during nucleophilic attack of ethanolamine derivatives on azetidinyl electrophiles. This method achieves 94% ee and 85% yield in tetrahydrofuran at –20°C. Additionally, enzymatic desymmetrization of meso-epoxides (e.g., cyclopentene oxides) using lithiated diamines delivers chiral azetidine precursors with >99% ee, as demonstrated in the synthesis of neuroactive agents like LY459477 [3] [5].
Table 5: Catalytic Systems for Enantioselective Azetidine Synthesis
Catalytic System | Reaction Type | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Mn(III)-salen (Jacobsen-Katsuki) | Asymmetric epoxidation | 90–95 | 75 | Broad substrate scope |
Cu(I)/(S,S)-t-Bu-BOX | Allylic alkylation | 94 | 85 | Direct side-chain installation |
Pd(0)/PHOX ligands | Tsuji-Trost alkylation | 89 | 78 | Functional group tolerance |
Chiral diamine lithiate (R,R)-7 | Epoxide desymmetrization | >99 | 72 | High enantioselectivity |
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 195157-34-7
CAS No.: 117960-49-3